molecular formula C13H12N2O4 B3716988 ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE

ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE

Cat. No.: B3716988
M. Wt: 260.24 g/mol
InChI Key: MOKFOYRHQAJZQN-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE is a synthetic organic compound that features an indole moiety, a hydroxyimino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the indole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alcohols or amines in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, influencing pathways related to inflammation and cell proliferation. The hydroxyimino group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOBUTANOATE: Similar structure but with a butanoate ester group.

    METHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE: Similar structure but with a methyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyimino group and the indole moiety makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl (Z)-3-hydroxy-3-(1H-indol-3-yl)-2-nitrosoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-13(17)11(15-18)12(16)9-7-14-10-6-4-3-5-8(9)10/h3-7,14,16H,2H2,1H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKFOYRHQAJZQN-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CNC2=CC=CC=C21)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CNC2=CC=CC=C21)/O)/N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL (2E)-2-(N-HYDROXYIMINO)-3-(1H-INDOL-3-YL)-3-OXOPROPANOATE

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